tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound with a unique structure It belongs to the class of pyrrolopyridines, which are bicyclic heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It can also serve as a probe in biochemical assays .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific functional groups and stereochemistry.
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3/c1-13(2,3)19-12(18)15-7-9-5-4-6-16(11(14)17)10(9)8-15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERBFLXJNGTIQ-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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